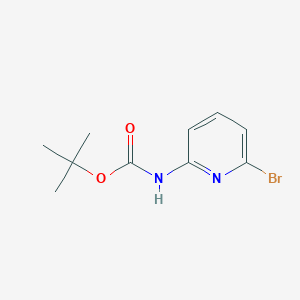

叔丁基(6-溴吡啶-2-基)氨基甲酸酯

描述

Tert-butyl carbamates are a class of organic compounds that have garnered significant attention in the field of organic synthesis due to their utility as intermediates and protective groups. The tert-butyl group provides steric bulk and solubilizing properties, which can be advantageous in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another approach involves the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate via a Suzuki cross-coupling reaction . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, and Corey-Fuchs reaction has been reported . These methods highlight the versatility of tert-butyl carbamates in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was established using high-resolution mass spectrometry and NMR . X-ray crystallography has also been employed to determine the crystal and molecular structure of related compounds, revealing intramolecular hydrogen bonding and the influence of substituents on molecular packing .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The presence of tert-butyl groups can influence the reactivity and selectivity of the compounds in various reactions, such as nucleophilic substitution and reduction . The steric effects of the tert-butyl group can also prevent certain interactions, such as face-to-face π-interactions, which are typical in simpler ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the nature of the substituents attached to the carbamate nitrogen. The tert-butyl group is known to be electron-releasing, which can affect the electronic properties of the molecule . The solubility and thermal stability of these compounds can vary depending on their structure, as demonstrated by their characterization and thermal analyses . The presence of tert-butyl groups can also create pockets in the crystal packing, accommodating bulky substituents and influencing the overall molecular conformation .

科学研究应用

同构晶体结构:

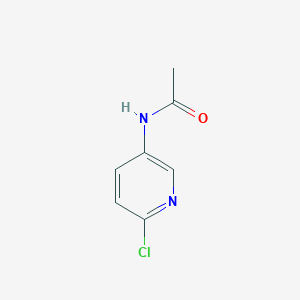

- 叔丁基氨基甲酸酯衍生物,包括叔丁基(5-氯戊二炔-2,4-二烯-1-基)氨基甲酸酯,属于同构化合物家族。这些化合物,包括叔丁基(6-溴吡啶-2-基)氨基甲酸酯,表现出独特的晶体结构,其特征在于涉及羰基的氢键和卤素键同时存在 (Baillargeon 等人,2017)。

狄尔斯-阿尔德反应应用:

- 这些氨基甲酸酯在有机合成中扮演着至关重要的角色,尤其是在狄尔斯-阿尔德反应中。此类反应对于构建复杂分子结构至关重要,在药物和天然产物中常见 (Padwa 等人,2003)。

复杂化合物的制备:

- 叔丁基(6-溴吡啶-2-基)氨基甲酸酯衍生物已被用作制备复杂有机化合物的底物,如噻吩并[3,2-b]吡咯,在药物和材料科学中具有潜在应用 (Brugier 等人,2001)。

库尔提乌斯重排:

- 该化合物在库尔提乌斯重排反应中发挥作用。该反应对于叔丁基氨基甲酸酯的合成至关重要,叔丁基氨基甲酸酯是胺的一种受保护形式,广泛用于肽合成和药物 (Lebel 和 Leogane,2005)。

天然产物中间体的合成:

- 叔丁基(6-溴吡啶-2-基)氨基甲酸酯衍生物是天然产物合成的中间体,如茉莉花素 B,该物质已显示出对人癌细胞系的细胞毒活性。这突出了其在癌症研究中的潜在应用 (Tang 等人,2014)。

HIV 蛋白酶抑制剂的合成:

- 该化合物参与 HIV 蛋白酶抑制剂的合成,展示了其在抗病毒药物开发中的重要性 (Xu 等人,2002)。

手性反转和合成应用:

- 该化合物用于手性反转等工艺中,手性反转对于有机化合物的特定立体异构体的合成至关重要,这在手性纯药物的开发中至关重要 (Li 等人,2015)。

振动光谱研究:

- 对叔丁基氨基甲酸酯衍生物的振动光谱进行研究有助于更深入地了解其分子结构,这对于设计具有所需物理和化学性质的化合物至关重要 (Arslan 和 Demircan,2007)。

作用机制

Target of Action

The primary targets of “Tert-butyl (6-bromopyridin-2-YL)carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

Like other carbamates, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .

属性

IUPAC Name |

tert-butyl N-(6-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDMEUOIVUZTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516041 | |

| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (6-bromopyridin-2-YL)carbamate | |

CAS RN |

344331-90-4 | |

| Record name | tert-Butyl (6-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)